1-BOC-3-[hydroxy(thiophen-2-yl)methyl]indole
Overview
Description
1-BOC-3-[hydroxy(thiophen-2-yl)methyl]indole is a synthetic organic compound with the molecular formula C18H19NO3S. It is characterized by the presence of an indole core, a thiophene ring, and a tert-butoxycarbonyl (BOC) protecting group.
Preparation Methods
The synthesis of 1-BOC-3-[hydroxy(thiophen-2-yl)methyl]indole typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole and thiophene derivatives.
Protection of Indole Nitrogen: The indole nitrogen is protected using a tert-butoxycarbonyl (BOC) group to prevent unwanted reactions.
Formation of Hydroxy(thiophen-2-yl)methyl Group: The thiophene ring is functionalized to introduce a hydroxy(thiophen-2-yl)methyl group.
Coupling Reaction: The functionalized thiophene is then coupled with the protected indole under specific reaction conditions to form the final product.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-BOC-3-[hydroxy(thiophen-2-yl)methyl]indole can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The thiophene ring can be reduced under specific conditions.
Substitution: The indole and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Deprotection: The BOC protecting group can be removed under acidic conditions to yield the free amine.
Common reagents used in these reactions include oxidizing agents (e.g., PCC), reducing agents (e.g., lithium aluminum hydride), and acids (e.g., trifluoroacetic acid) for deprotection.
Scientific Research Applications
1-BOC-3-[hydroxy(thiophen-2-yl)methyl]indole has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural product analogs and heterocyclic compounds.
Biological Studies: Researchers use this compound to study the biological activity of indole derivatives and their interactions with various biological targets
Mechanism of Action
The mechanism of action of 1-BOC-3-[hydroxy(thiophen-2-yl)methyl]indole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indole core is known to bind to various biological targets, influencing pathways involved in inflammation, cell signaling, and neurotransmission .
Comparison with Similar Compounds
1-BOC-3-[hydroxy(thiophen-2-yl)methyl]indole can be compared with other indole derivatives, such as:
1-BOC-3-[hydroxy(phenyl)methyl]indole: Similar structure but with a phenyl group instead of a thiophene ring.
1-BOC-3-[hydroxy(pyridin-2-yl)methyl]indole: Contains a pyridine ring, which may alter its biological activity and chemical reactivity.
1-BOC-3-[hydroxy(furan-2-yl)methyl]indole: Features a furan ring, which can impact its pharmacological properties
The uniqueness of this compound lies in the presence of the thiophene ring, which can confer distinct electronic and steric properties, potentially leading to unique biological activities and synthetic applications.
Properties
IUPAC Name |
tert-butyl 3-[hydroxy(thiophen-2-yl)methyl]indole-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c1-18(2,3)22-17(21)19-11-13(12-7-4-5-8-14(12)19)16(20)15-9-6-10-23-15/h4-11,16,20H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TURJSXLXTAJRCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C(C3=CC=CS3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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